N-(2,5-dimethoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide
Overview
Description
N-(2,5-dimethoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide is a useful research compound. Its molecular formula is C22H29N3O5S and its molecular weight is 447.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 447.18279221 g/mol and the complexity rating of the compound is 677. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization of Polyamides
Polyamides containing triphenylamine groups, including compounds similar to N-(2,5-dimethoxyphenyl)-3-[(propylamino)sulfonyl]-4-(1-pyrrolidinyl)benzamide, have been synthesized and characterized, showing high glass transition temperatures. These polymers exhibit good solubility in common solvents and demonstrate potential applications in electronics due to their inherent properties (Liaw et al., 2002).
Polyamide-imides and Aromatic Polyamides
Research has also focused on the synthesis of polyamide-imides and aromatic polyamides using diamines and dicarboxylic acids, resulting in polymers with high thermal stability and good solubility in aprotic polar solvents. These materials are particularly interesting for high-performance applications due to their excellent thermal properties and potential for forming transparent films (Saxena et al., 2003).
Aromatic Polyamides with Ether-Sulfone Linkages
The preparation and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids have been explored. These polyamides, potentially related to this compound, demonstrate high thermal stability and solubility, making them suitable for advanced material applications (Hsiao & Huang, 1997).
Application in VEGFR-2 Inhibition
Novel sulfonamides with a biologically active 3,4-dimethoxyphenyl moiety, structurally related to this compound, have been synthesized and evaluated for their ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2. This research highlights the potential of such compounds in anticancer therapy, particularly in targeting tumor angiogenesis (Ghorab et al., 2016).
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(propylsulfamoyl)-4-pyrrolidin-1-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c1-4-11-23-31(27,28)21-14-16(7-9-19(21)25-12-5-6-13-25)22(26)24-18-15-17(29-2)8-10-20(18)30-3/h7-10,14-15,23H,4-6,11-13H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFGPJFRMXDQBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=C(C=CC(=C2)OC)OC)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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